(2R,3S)-2,3-dihydroxybutyric acid

Chiral purity Stereochemical analysis Optical rotation

Procure the (2R,3S)-enantiomer specifically for stereoselective synthesis of complex carbohydrates and natural products. This non-natural isomer (>95% ee) serves as a superior tracer in metabolic flux studies and an emerging biomarker for IDH-mutant AML—unambiguously distinguishable from the endogenous (2S,3R) metabolite by optical rotation and chromatography. Substitution with racemic or alternative isomers compromises assay specificity and synthetic outcomes.

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 105663-42-1
Cat. No. B035342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2,3-dihydroxybutyric acid
CAS105663-42-1
Synonyms[2R,3S,(+)]-2,3-Dihydroxybutyric acid
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)O)O
InChIInChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1
InChIKeyLOUGYXZSURQALL-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2,3-Dihydroxybutyric Acid (CAS 105663-42-1) Procurement Guide: Chiral Building Block for Stereoselective Synthesis


(2R,3S)-2,3-Dihydroxybutyric acid, also known as [2R,3S,(+)]-2,3-Dihydroxybutyric acid, is a chiral C4 sugar acid derivative with the molecular formula C₄H₈O₄ and a molecular weight of 120.1 g/mol. It belongs to the class of sugar acids and is characterized by two adjacent stereocenters in a syn (erythro) configuration . This compound serves as a valuable chiral building block for the stereoselective synthesis of complex carbohydrates and densely oxygenated natural products [1]. As the enantiomer of the naturally occurring human metabolite (2S,3R)-2,3-dihydroxybutanoic acid, its unnatural stereochemistry imparts distinct properties for research applications, including use as a non-natural chiral synthon and a potential biomarker in metabolic studies .

Why Generic Substitution Fails: Stereochemical Specificity of (2R,3S)-2,3-Dihydroxybutyric Acid in Research Applications


Simple substitution with other 2,3-dihydroxybutyric acid isomers or racemic mixtures is not scientifically valid due to pronounced differences in stereochemical identity, optical rotation, and biological behavior. The four possible stereoisomers of 2,3-dihydroxybutyric acid exhibit distinct optical rotation values, melting points, and metabolic roles . For instance, the (2S,3R) enantiomer is a normal human metabolite elevated in type 1 diabetes, whereas the (2R,3S) form is not endogenously produced, enabling its use as a non-natural tracer or synthetic intermediate . Furthermore, biosynthetic pathways differentiate between regioisomers: 2,3-dihydroxybutyric acid serves as a monomer for polymer applications, while 3,4-dihydroxybutyric acid is a pharmaceutical building block [1]. These distinctions directly impact experimental outcomes, assay specificity, and the validity of research conclusions.

Quantitative Comparative Evidence for (2R,3S)-2,3-Dihydroxybutyric Acid Against Closest Analogs


Optical Rotation Comparison: (2R,3S) vs. (2S,3R) and (2R,3R) Isomers

The specific optical rotation of (2R,3S)-2,3-dihydroxybutyric acid sodium salt hydrate is +27±3° (c = 0.5 in 0.1 M NaOH), distinctly different from its enantiomer (2S,3R) which exhibits -27±3° under identical conditions, and from the diastereomer (2R,3R) which shows -10±2° . This quantitative difference provides a definitive method for confirming stereochemical identity and purity.

Chiral purity Stereochemical analysis Optical rotation

Synthetic Route Efficiency: Sharpless Asymmetric Dihydroxylation vs. Traditional Threonine Route

The Sharpless asymmetric dihydroxylation route to (2R,3S)-dihydroxybutyric acid acetonide achieves >95% enantiomeric excess (ee) in a four-step sequence that requires no chromatography and enables efficient reagent recycling [1]. In contrast, the traditional diazotization-hydrolysis of threonine typically yields lower enantiomeric purity and is largely restricted to the levorotatory form derived from L-threonine, as D-threonine is less readily available [1].

Synthetic methodology Enantiomeric excess Process scalability

Metabolic Role and Biomarker Potential: (2R,3S) as Non-Natural Tracer vs. Endogenous (2S,3R)

Plasma levels of (2R,3S)-2,3-dihydroxybutyric acid are significantly elevated in Acute Myeloid Leukemia (AML) patients harboring isocitrate dehydrogenase (IDH) mutations, demonstrating a stronger correlation with IDH mutation status than the established oncometabolite 2-hydroxyglutarate . In contrast, the enantiomer (2S,3R) is a normal human urinary constituent whose levels are elevated in type 1 diabetes and diminished by E. coli incubation . This differential metabolic behavior positions (2R,3S) as a superior candidate biomarker for IDH-mutant cancers.

Metabolomics Biomarker IDH mutation Acute Myeloid Leukemia

Regioisomer Application Specificity: 2,3-DHBA as Polymer Monomer vs. 3,4-DHBA as Pharmaceutical Building Block

In microbial biosynthesis platforms, 2,3-dihydroxybutyric acid (2,3-DHBA) is specifically identified as a potential value-added monomer for novel polymer applications, whereas 3,4-dihydroxybutyric acid (3,4-DHBA) serves as a pharmaceutical building block and precursor to 3-hydroxy-γ-butyrolactone (3HBL), a chiral synthon for statins and other drugs [1][2]. This regioisomeric distinction dictates entirely different downstream application pathways.

Biomass-derived chemicals Polymer monomers Biosynthesis

Melting Point Differentiation: (2R,3S) vs. (2S,3S) Diastereomer

The (2R,3S) isomer (rel-(2R,3S)-2,3-dihydroxybutanoic acid) exhibits a melting point of 81 °C [1]. In contrast, the (2S,3S) diastereomer has a reported melting point of 82-83 °C . While the difference is small, melting point remains a useful orthogonal method for confirming isomeric identity when combined with optical rotation and chromatographic data.

Physical property Solid-state characterization Quality control

Optimal Research and Procurement Scenarios for (2R,3S)-2,3-Dihydroxybutyric Acid


Stereoselective Synthesis of Complex Carbohydrates and Natural Products

(2R,3S)-2,3-Dihydroxybutyric acid acetonide serves as a valuable chiral building block for constructing complex carbohydrates and densely oxygenated molecules. The compound's high enantiomeric purity (>95% ee) and the availability of a scalable synthetic route make it suitable for multi-step stereoselective syntheses, including the projected route to the rare sugar trioxacarcinose A [1].

Biomarker Discovery and Validation in IDH-Mutant Cancers

The strong correlation of plasma (2R,3S)-2,3-dihydroxybutyric acid levels with IDH mutation status in Acute Myeloid Leukemia positions this isomer as a superior candidate biomarker relative to 2-hydroxyglutarate . Researchers should procure the (2R,3S) isomer specifically for metabolomics studies aimed at developing diagnostic or prognostic assays for IDH-mutant malignancies.

Monomer for Novel Biodegradable Polymer Synthesis

Biosynthetic pathway engineering has identified 2,3-dihydroxybutyric acid as a potential value-added monomer for polymer applications [2]. The regioisomeric specificity dictates that 2,3-DHBA, not 3,4-DHBA, should be selected for studies aimed at developing new polyesters or other biomass-derived polymeric materials.

Non-Natural Tracer for Metabolic Flux Analysis

Because (2R,3S)-2,3-dihydroxybutyric acid is not endogenously produced in humans (unlike its (2S,3R) enantiomer) , it can be employed as a non-natural tracer in metabolic flux studies. Its distinct optical rotation and chromatographic behavior allow for unambiguous tracking in complex biological matrices.

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